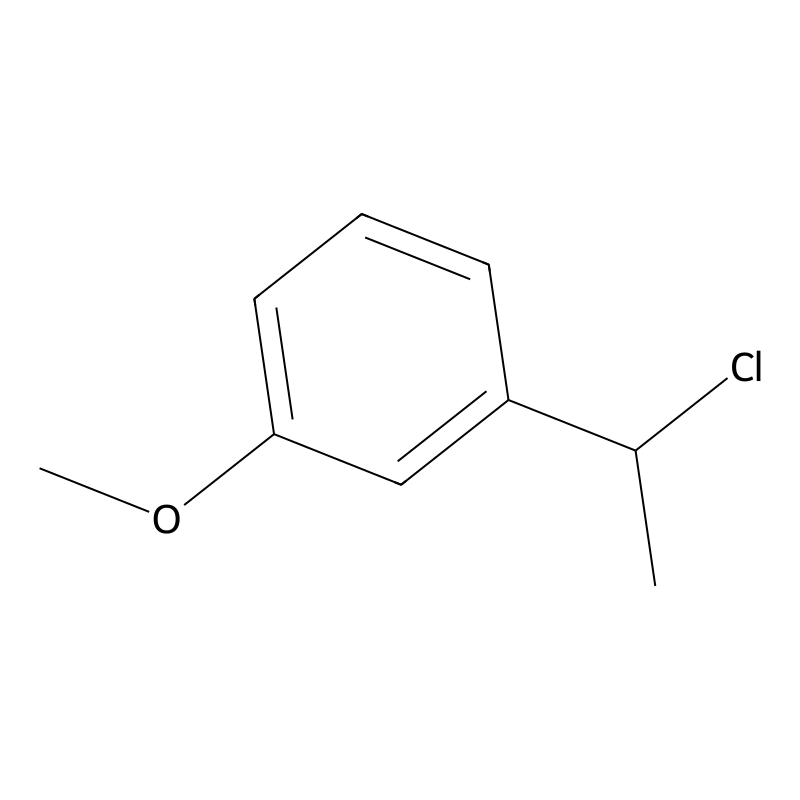

1-(1-Chloroethyl)-3-methoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-(1-Chloroethyl)-3-methoxybenzene, also known as m-Methoxybenzyl chloride or 3-Methoxybenzyl chloride, is an organic molecule with the chemical formula C₈H₉ClO. Its synthesis has been reported in various scientific journals, often as an intermediate step in the preparation of more complex molecules. For instance, one study describes its synthesis using a Friedel-Crafts alkylation reaction between m-Methoxytoluene and chloroacetaldehyde [].

Potential Applications:

While there is limited information readily available on the specific research applications of 1-(1-Chloroethyl)-3-methoxybenzene, its functional groups suggest potential areas of exploration:

- Alkylating agent: The presence of a chloromethyl group (CH₂Cl) makes it a potential candidate as an alkylating agent. Alkylating agents are used in organic synthesis to introduce an alkyl group (hydrocarbon chain) onto another molecule. However, due to the presence of the relatively reactive chloro group, other functionalities in the target molecule might be susceptible to undesired side reactions, limiting its applicability.

- Intermediate for further functionalization: The methoxy group (OCH₃) and the aromatic ring system provide reactive sites for further functionalization, potentially leading to the synthesis of more complex molecules with desired properties.

1-(1-Chloroethyl)-3-methoxybenzene, also known as 3-methoxy-1-chloroethylbenzene, is an organic compound characterized by its aromatic structure. It features a methoxy group (-OCH₃) attached to a benzene ring at the meta position relative to a chloroethyl group (-CH₂CHCl) at the 1-position. The molecular formula is C₉H₁₁ClO, and its molecular weight is approximately 172.64 g/mol. This compound is primarily utilized in organic synthesis and has potential applications in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles, forming new compounds.

- Elimination Reactions: Under certain conditions, it can undergo dehydrohalogenation to yield alkenes.

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the benzene ring.

Research indicates that compounds similar to 1-(1-Chloroethyl)-3-methoxybenzene exhibit various biological activities, including:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity: Certain studies suggest potential anticancer effects, though specific data on this compound is limited.

- Toxicity Concerns: As indicated in safety data sheets, it may pose risks such as respiratory irritation and potential mutagenicity .

Several synthetic routes exist for producing 1-(1-Chloroethyl)-3-methoxybenzene:

- Chloromethylation of Methoxybenzene: This method involves the reaction of methoxybenzene with chloromethyl ether in the presence of a Lewis acid catalyst.

- Alkylation Reactions: The compound can also be synthesized through alkylation of 3-methoxyphenol with chloroethyl derivatives under basic conditions.

1-(1-Chloroethyl)-3-methoxybenzene finds applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Potential use in drug development due to its structural characteristics.

- Agricultural Chemicals: Possible applications in the formulation of herbicides or pesticides.

Interaction studies involving 1-(1-Chloroethyl)-3-methoxybenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more biologically active compounds. Additionally, research into its interactions with biological systems is crucial for assessing its safety and efficacy in medicinal chemistry.

Several compounds share structural similarities with 1-(1-Chloroethyl)-3-methoxybenzene. Below is a comparison highlighting their unique features:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 1-(2-Chloroethyl)-4-methoxybenzene | Chloroethyl at the 2-position | Exhibits different reactivity patterns |

| 1-(Chloromethyl)-3-methoxybenzene | Chloromethyl instead of chloroethyl | Typically more reactive due to the leaving group |

| 2-Methoxy-4-chlorophenylacetylene | Contains an acetylene group | Known for unique electronic properties |

Each of these compounds displays distinct chemical behaviors and potential applications, emphasizing the uniqueness of 1-(1-Chloroethyl)-3-methoxybenzene within this class.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant